molecular formula C22H14N4O3S B2525440 (Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 383893-38-7

(Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2525440
CAS No.: 383893-38-7
M. Wt: 414.44
InChI Key: JRLVNUIEXJSBQB-PTNGSMBKSA-N
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Description

(Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound that features a combination of chromenyl, thiazolyl, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the chromenyl moiety: Starting from a suitable precursor, the chromenyl group can be synthesized through cyclization reactions.

    Synthesis of the thiazolyl moiety: The thiazole ring can be formed via condensation reactions involving thiourea and α-haloketones.

    Coupling of the chromenyl and thiazolyl moieties: This step might involve a Knoevenagel condensation reaction to form the vinyl linkage.

    Introduction of the benzamide group: The final step could involve the coupling of the intermediate with 4-aminobenzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromenyl moiety.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The benzamide group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the study of enzyme mechanisms or receptor binding.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoic acid
  • (Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzylamine

Uniqueness

  • Structural Features : The combination of chromenyl, thiazolyl, and benzamide moieties is unique and may confer specific chemical and biological properties.
  • Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity and potential applications.

Properties

IUPAC Name

4-[[(Z)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O3S/c23-10-15(11-25-16-7-5-13(6-8-16)20(24)27)21-26-18(12-30-21)17-9-14-3-1-2-4-19(14)29-22(17)28/h1-9,11-12,25H,(H2,24,27)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLVNUIEXJSBQB-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C\NC4=CC=C(C=C4)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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